
Cyclopentane-1,2-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane-1,2-dicarbonyl dichloride is an organic compound characterized by a cyclopentane ring with two carbonyl chloride groups attached at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclopentane-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, where the cyclopentane-1,2-dicarboxylic acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of by-products such as sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclopentane-1,2-dicarboxylic acid and the chlorinating agent into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Cyclopentane-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclopentane-1,2-dimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentane-1,2-dicarboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia (NH₃), ethanol (C₂H₅OH), or hydrogen sulfide (H₂S) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous base under ambient conditions.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: Cyclopentane-1,2-dimethanol.
Hydrolysis: Cyclopentane-1,2-dicarboxylic acid.
科学的研究の応用
Cyclopentane-1,2-dicarbonyl dichloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of cyclopentane-1,2-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Cyclopentane-1,2-dicarbonyl dichloride can be compared with other similar compounds such as:
Cyclopentane-1,2-dicarboxylic acid: The parent compound from which this compound is derived.
Cyclopentane-1,2-dimethanol: A reduction product of this compound.
Cyclopentane-1,2-dicarboximide: Another derivative of cyclopentane-1,2-dicarboxylic acid with different functional groups.
Uniqueness: this compound is unique due to its dual carbonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications.
特性
CAS番号 |
501666-10-0 |
|---|---|
分子式 |
C7H8Cl2O2 |
分子量 |
195.04 g/mol |
IUPAC名 |
cyclopentane-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C7H8Cl2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2 |
InChIキー |
RWRQCVAIGFYBHR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


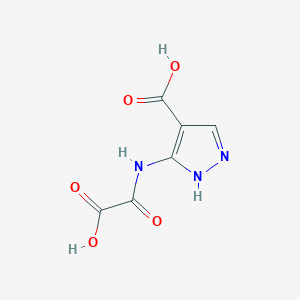
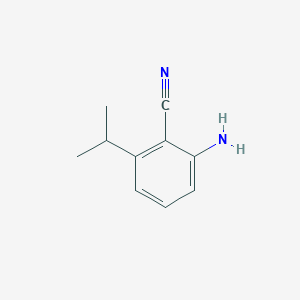


![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
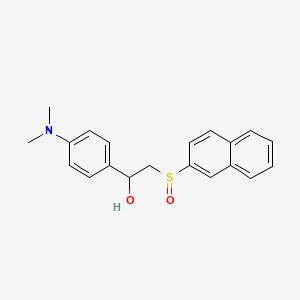
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)

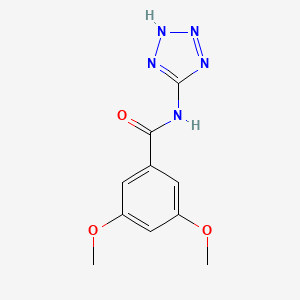

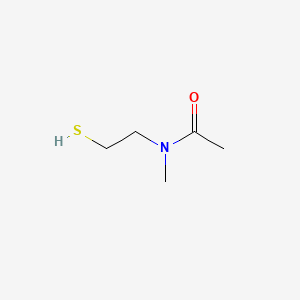
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
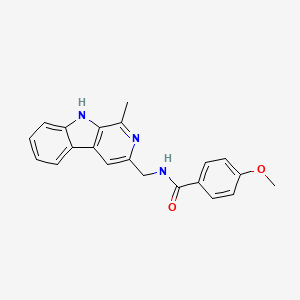
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
